(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol is a complex organic molecule with a unique structure It belongs to the class of cyclopropane derivatives and is characterized by its multiple chiral centers and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopropane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical transformations allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol involves its interaction with specific molecular targets. The compound’s multiple chiral centers and fused ring system allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane ring structures.
Azulen-4a-ol derivatives: Compounds with similar azulen-4a-ol moieties.
Uniqueness
The uniqueness of (1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol lies in its combination of structural features, including multiple chiral centers and a fused ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-8-15(16)10(2)5-6-11-13(12(9)15)14(11,3)4/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12+,13-,15+/m1/s1 |
InChI Key |
QWRTXOOFEHOROQ-BFWDZPHWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@H]2C)O |
Canonical SMILES |
CC1CCC2(C1C3C(C3(C)C)CCC2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.